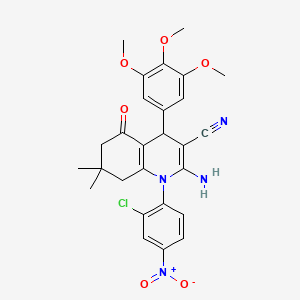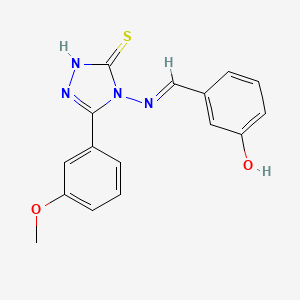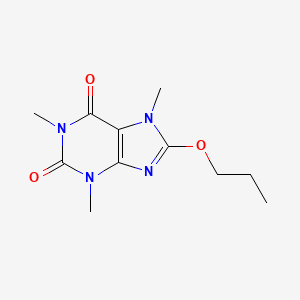
2-(2-Chlorophenoxy)-N'-(2,6-dichlorobenzylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorophenoxy)-N’-(2,6-dichlorobenzylidene)acetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a chlorophenoxy group and a dichlorobenzylidene group attached to an acetohydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenoxy)-N’-(2,6-dichlorobenzylidene)acetohydrazide typically involves the reaction of 2-chlorophenoxyacetic acid hydrazide with 2,6-dichlorobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the condensation reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenoxy)-N’-(2,6-dichlorobenzylidene)acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorophenoxy and dichlorobenzylidene groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic or electrophilic reagents can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
2-(2-Chlorophenoxy)-N’-(2,6-dichlorobenzylidene)acetohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in biological studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antimicrobial or anticancer properties.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenoxy)-N’-(2,6-dichlorobenzylidene)acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenoxy)acetohydrazide: Lacks the dichlorobenzylidene group.
N’-(2,6-Dichlorobenzylidene)acetohydrazide: Lacks the chlorophenoxy group.
Uniqueness
2-(2-Chlorophenoxy)-N’-(2,6-dichlorobenzylidene)acetohydrazide is unique due to the presence of both chlorophenoxy and dichlorobenzylidene groups, which may confer distinct chemical and biological properties
Properties
CAS No. |
409349-88-8 |
|---|---|
Molecular Formula |
C15H11Cl3N2O2 |
Molecular Weight |
357.6 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-[(E)-(2,6-dichlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H11Cl3N2O2/c16-11-5-3-6-12(17)10(11)8-19-20-15(21)9-22-14-7-2-1-4-13(14)18/h1-8H,9H2,(H,20,21)/b19-8+ |
InChI Key |
PWKYILQJTUSFID-UFWORHAWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)OCC(=O)N/N=C/C2=C(C=CC=C2Cl)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NN=CC2=C(C=CC=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-dichloro-3-(3-{3-[(diethylamino)methyl]-4-hydroxyanilino}-2-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B12037844.png)
![N-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]octadecanamide](/img/structure/B12037856.png)

![1-[(4-Ethoxyphenyl)amino]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12037871.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B12037873.png)
![4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-N-(5-chloro-2-methoxyphenyl)-1-hydroxy-2-naphthamide](/img/structure/B12037884.png)
![N-(4-bromo-2-methylphenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12037895.png)



![(5Z)-3-(1,1-Dioxidotetrahydro-3-thienyl)-5-[(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12037909.png)
![4-{[4-(benzyloxy)-3-methylphenyl]carbonyl}-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12037913.png)

![4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate](/img/structure/B12037936.png)
